molecular formula C19H24N4O2S B7535997 4-(carbamoylamino)-N-[[1-(thiophen-2-ylmethyl)piperidin-4-yl]methyl]benzamide

4-(carbamoylamino)-N-[[1-(thiophen-2-ylmethyl)piperidin-4-yl]methyl]benzamide

Katalognummer B7535997
Molekulargewicht: 372.5 g/mol
InChI-Schlüssel: AXTVSCXVAUPKJS-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-(carbamoylamino)-N-[[1-(thiophen-2-ylmethyl)piperidin-4-yl]methyl]benzamide, also known as TAK-659, is a novel small molecule inhibitor that has gained significant attention in scientific research due to its potential therapeutic benefits. This compound belongs to the class of kinase inhibitors and has shown promising results in treating various diseases, including cancer and autoimmune disorders.

Wirkmechanismus

4-(carbamoylamino)-N-[[1-(thiophen-2-ylmethyl)piperidin-4-yl]methyl]benzamide exerts its therapeutic effects by inhibiting the activity of various kinases, which are involved in several cellular processes such as cell proliferation, differentiation, and survival. The compound specifically targets BTK, FLT3, and JAK3 kinases, which play a crucial role in the development and progression of various diseases. By inhibiting these kinases, 4-(carbamoylamino)-N-[[1-(thiophen-2-ylmethyl)piperidin-4-yl]methyl]benzamide can effectively block the signaling pathways that promote disease progression, leading to improved outcomes.
Biochemical and Physiological Effects:
4-(carbamoylamino)-N-[[1-(thiophen-2-ylmethyl)piperidin-4-yl]methyl]benzamide has been shown to have several biochemical and physiological effects that contribute to its therapeutic benefits. The compound has been found to induce apoptosis, which is a process of programmed cell death that is essential for the elimination of damaged or abnormal cells. Additionally, 4-(carbamoylamino)-N-[[1-(thiophen-2-ylmethyl)piperidin-4-yl]methyl]benzamide has been found to inhibit the production of cytokines, which are involved in the inflammatory response and play a crucial role in the development of autoimmune disorders.

Vorteile Und Einschränkungen Für Laborexperimente

One of the significant advantages of 4-(carbamoylamino)-N-[[1-(thiophen-2-ylmethyl)piperidin-4-yl]methyl]benzamide is its specificity towards its target kinases, which reduces the risk of off-target effects. Additionally, the compound has a favorable pharmacokinetic profile, making it suitable for oral administration. However, one of the limitations of 4-(carbamoylamino)-N-[[1-(thiophen-2-ylmethyl)piperidin-4-yl]methyl]benzamide is its relatively short half-life, which may require frequent dosing or the development of a sustained-release formulation.

Zukünftige Richtungen

There are several future directions for the use of 4-(carbamoylamino)-N-[[1-(thiophen-2-ylmethyl)piperidin-4-yl]methyl]benzamide in scientific research. One potential application is the development of combination therapies that target multiple kinases simultaneously, leading to improved outcomes in the treatment of various diseases. Additionally, the use of 4-(carbamoylamino)-N-[[1-(thiophen-2-ylmethyl)piperidin-4-yl]methyl]benzamide in combination with immunotherapy has shown promising results in preclinical models, suggesting its potential in improving the efficacy of immunotherapy. Finally, further studies are needed to explore the potential of 4-(carbamoylamino)-N-[[1-(thiophen-2-ylmethyl)piperidin-4-yl]methyl]benzamide in treating other diseases, such as inflammatory bowel disease and multiple sclerosis.
Conclusion:
In conclusion, 4-(carbamoylamino)-N-[[1-(thiophen-2-ylmethyl)piperidin-4-yl]methyl]benzamide is a novel small molecule inhibitor that has shown promising results in scientific research. The compound has been found to inhibit the activity of several kinases involved in the pathogenesis of various diseases and has shown potential in treating cancer and autoimmune disorders. While there are limitations to its use, the future directions for the use of 4-(carbamoylamino)-N-[[1-(thiophen-2-ylmethyl)piperidin-4-yl]methyl]benzamide in scientific research are promising, and further studies are needed to explore its full potential.

Synthesemethoden

The synthesis of 4-(carbamoylamino)-N-[[1-(thiophen-2-ylmethyl)piperidin-4-yl]methyl]benzamide involves a multi-step process that starts with the reaction of 4-aminobenzamide with N-(tert-butoxycarbonyl)-L-valine methyl ester. This is followed by the coupling of the resulting intermediate with 1-(thiophen-2-ylmethyl)piperidine-4-carboxylic acid, resulting in the formation of the target molecule. The final product is obtained after purification and characterization using various analytical techniques.

Wissenschaftliche Forschungsanwendungen

4-(carbamoylamino)-N-[[1-(thiophen-2-ylmethyl)piperidin-4-yl]methyl]benzamide has been extensively studied in preclinical models and has shown promising results in various scientific research applications. The compound has been found to inhibit the activity of several kinases, including BTK, FLT3, and JAK3, which are involved in the pathogenesis of several diseases. 4-(carbamoylamino)-N-[[1-(thiophen-2-ylmethyl)piperidin-4-yl]methyl]benzamide has been found to be effective in treating various types of cancer, including lymphoma, leukemia, and solid tumors. Additionally, the compound has also shown potential in treating autoimmune disorders such as rheumatoid arthritis and lupus.

Eigenschaften

IUPAC Name

4-(carbamoylamino)-N-[[1-(thiophen-2-ylmethyl)piperidin-4-yl]methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N4O2S/c20-19(25)22-16-5-3-15(4-6-16)18(24)21-12-14-7-9-23(10-8-14)13-17-2-1-11-26-17/h1-6,11,14H,7-10,12-13H2,(H,21,24)(H3,20,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AXTVSCXVAUPKJS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CNC(=O)C2=CC=C(C=C2)NC(=O)N)CC3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(carbamoylamino)-N-[[1-(thiophen-2-ylmethyl)piperidin-4-yl]methyl]benzamide

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.